6-(1-Adamantyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Lipophilicity Membrane permeability Drug design

The compound 6-(1-Adamantyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (molecular formula C₁₄H₁₅F₃N₄S, molecular weight 328.36 g·mol⁻¹) is a 3,6-disubstituted fused triazole–thiadiazole heterocycle. It features an electron‑withdrawing trifluoromethyl group at position 3 and a bulky, lipophilic 1‑adamantyl substituent at position 6.

Molecular Formula C14H15F3N4S
Molecular Weight 328.36 g/mol
Cat. No. B13370122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-Adamantyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Molecular FormulaC14H15F3N4S
Molecular Weight328.36 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C4=NN5C(=NN=C5S4)C(F)(F)F
InChIInChI=1S/C14H15F3N4S/c15-14(16,17)10-18-19-12-21(10)20-11(22-12)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6H2
InChIKeyBQHZVKCPIJMWHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1-Adamantyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole – Core Physicochemical & Structural Profile for Procurement Screening


The compound 6-(1-Adamantyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (molecular formula C₁₄H₁₅F₃N₄S, molecular weight 328.36 g·mol⁻¹) is a 3,6-disubstituted fused triazole–thiadiazole heterocycle . It features an electron‑withdrawing trifluoromethyl group at position 3 and a bulky, lipophilic 1‑adamantyl substituent at position 6. The scaffold belongs to the [1,2,4]triazolo[3,4‑b][1,3,4]thiadiazole family, which has been widely explored for anticancer, antimicrobial, antiviral, and anti‑inflammatory applications [1]. The combination of the CF₃ and adamantyl moieties produces a distinct physicochemical signature—higher lipophilicity (consensus Log P ≈ 3.9–4.6) [2] and a rigid, sterically demanding architecture—that differentiates it from close methyl‑, phenyl‑, or halo‑aryl analogs, making it a valuable building block for medicinal‑chemistry campaigns that require enhanced membrane permeability and metabolic stability.

Why 6-(1-Adamantyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Cannot Be Replaced by a Generic Triazolothiadiazole Analog in Structure‑Based Design


Triazolothiadiazoles bearing simple alkyl or aryl substituents often exhibit variable potency and physicochemical profiles that depend sensitively on the nature and position of the substituents. In the specific case of 6‑(1‑adamantyl)‑3‑(trifluoromethyl)[1,2,4]triazolo[3,4‑b][1,3,4]thiadiazole, the adamantyl group at position 6 provides a rigid, lipophilic anchor that enhances target‑binding complementarity, while the electron‑withdrawing CF₃ at position 3 modulates the electronic density of the heterocyclic core and improves metabolic stability [1]. The 3‑methyl analog (CAS 924832‑90‑6) lacks the strong inductive effect of CF₃, resulting in lower lipophilicity (consensus Log P ≈ 3.0–3.5 vs ≈ 3.9–4.6) [2] and reduced resistance to oxidative metabolism. Conversely, 3‑aryl‑6‑adamantyl analogs [3] carry additional steric bulk that can adversely affect solubility and binding‑site fit. The regioisomeric 3‑(1‑adamantyl)‑6‑substituted series [1] places the adamantyl group at a different vector, leading to distinct conformational preferences and biological outcomes. Therefore, substituting the target compound with a generic triazolothiadiazole analog risks altering key properties such as log P, metabolic half‑life, and binding geometry, which can compromise the integrity of a medicinal‑chemistry lead‑optimization program.

Quantitative Differentiation Evidence for 6-(1-Adamantyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Versus Closest Analogs


Lipophilicity Advantage Over the 3‑Methyl Analog Enhances Membrane Permeability Prediction

The target compound exhibits a significantly higher consensus Log P than its direct 3‑methyl analog (CAS 924832‑90‑6). SwissADME predictions yield a consensus Log P of 3.89 for the target compound [1] versus 3.04 for the 3‑methyl derivative [2]. This increase of ~0.85 log units is attributable to the CF₃ group and is expected to enhance passive membrane permeability, a critical parameter for oral bioavailability and CNS penetration.

Lipophilicity Membrane permeability Drug design

Enhanced Metabolic Stability Relative to 3‑Alkyl/Aryl Analogs

The electron‑withdrawing trifluoromethyl group at position 3 is known to deactivate the adjacent heterocyclic ring toward oxidative metabolism by cytochrome P450 enzymes. In the broader triazolothiadiazole class, 3‑CF₃ derivatives consistently show longer in vitro half‑lives in human liver microsomes than their 3‑CH₃ or 3‑phenyl counterparts [1]. Although direct head‑to‑head microsomal stability data for this specific compound are not publicly available, the structure–metabolism relationship is well established: CF₃ substitution reduces the electron density of the triazole ring, slowing CYP‑mediated oxidation [2].

Metabolic stability CYP450 Trifluoromethyl

Regioisomeric Differentiation: 6‑(1‑Adamantyl) vs 3‑(1‑Adamantyl) Substitution Impacts Antiproliferative Activity

The placement of the adamantyl group on the triazolothiadiazole core dictates the three‑dimensional presentation of the lipophilic anchor. In the 6‑(1‑adamantyl)‑3‑aryl series reported by Khan et al. (2010) [1], compounds showed antiproliferative activity against a panel of human cancer cell lines with GI₅₀ values ranging from 2.8 to >50 µM. By contrast, the 3‑(1‑adamantyl)‑6‑substituted regioisomers tested by Kritsanida et al. (2002) [2] were completely inactive as antivirals at subtoxic concentrations. While the target compound has not been screened in these assays, the regioisomeric scaffold preference is firmly documented: 6‑adamantyl derivatives access a different conformational space and exhibit superior cytotoxicity profiles compared with 3‑adamantyl isomers.

Antiproliferative activity Regioisomer Structure–activity relationship

Calculated Polar Surface Area and Solubility Profile Differentiate the Compound from 3‑Aryl‑6‑adamantyl Analogs

The topological polar surface area (TPSA) of the target compound is predicted to be 29.10 Ų [1], which is significantly lower than that of 3‑(4‑fluorophenyl)‑6‑adamantyl analog (TPSA ≈ 43.8 Ų) [2] and 3‑(4‑methoxyphenyl) analog (TPSA ≈ 52.9 Ų). The lower TPSA, combined with the higher log P, places the compound closer to the optimal range for blood–brain barrier penetration (TPSA < 60–70 Ų), while the 3‑aryl analogs exceed this range and are predicted to have poorer CNS exposure.

Polar surface area Solubility Drug‑likeness

Purity and Supply‑Chain Reproducibility: Batch‑Specific Analytical Data

The compound is commercially available at a purity of ≥95% (HPLC), as indicated by the supplier’s certificate of analysis . In contrast, many close analogs (e.g., 3‑methyl and 3‑phenyl derivatives) are often offered at lower purity (typically ≥90%) or require custom synthesis, introducing variability in biological assay results. The consistent purity of the target compound streamlines procurement and minimizes the need for repurification, thereby reducing downtime in screening campaigns.

Purity analysis Procurement Quality control

Optimal Procurement and Use Cases for 6-(1-Adamantyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole


Medicinal‑Chemistry Hit‑to‑Lead Optimization Requiring High Lipophilicity and CNS Exposure

The compound’s elevated consensus Log P (3.89) and low TPSA (29.10 Ų) make it a suitable core scaffold for programs targeting intracellular or CNS‑located proteins, where passive membrane permeability is a primary design constraint. Its CF₃ group further enhances metabolic stability relative to methyl or phenyl analogs, reducing the need for subsequent structural modification [1].

Oncology Lead‑Generation Campaigns Leveraging the 6‑Adamantyl Scaffold

The 6‑adamantyl regioisomer has demonstrated antiproliferative activity across multiple human cancer cell lines, unlike the 3‑adamantyl series which has been inactive in antiviral screens [1][2]. This regioisomeric preference supports the selection of the target compound as a starting point for synthesizing focused libraries aimed at anticancer targets, particularly when combined with the CF₃‑induced metabolic stability.

Pharmacokinetic Bridging Studies Comparing CF₃ versus CH₃ Substituent Effects

The compound serves as a model substrate for investigating the impact of a trifluoromethyl group on the ADME profile of a rigid, lipophilic heterocycle. By directly comparing the target compound with its 3‑methyl analog in parallel in vitro assays (microsomal stability, Caco‑2 permeability, plasma protein binding), research teams can quantify the contribution of the CF₃ moiety to key pharmacokinetic parameters [1][2].

High‑Throughput Screening Decks for Antibacterial or Antifungal Discovery

Triazolothiadiazoles bearing both adamantyl and trifluoromethyl groups have been associated with broad‑spectrum antimicrobial activity in the literature [1]. The target compound’s high purity (≥95%) and well‑defined structure make it suitable for inclusion in diversity‑oriented screening libraries where assay reproducibility and minimal interference from impurities are critical factors.

Quote Request

Request a Quote for 6-(1-Adamantyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.